N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

Description

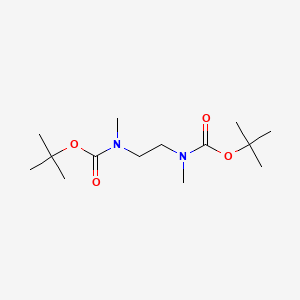

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDOSUNWXSRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of N1,n2 Di Boc N1,n2 Dimethyl 1,2 Ethanediamine

Selective Deprotection Strategies of the tert-Butoxycarbonyl Groups

The removal of the Boc protecting groups is a critical step in harnessing the reactivity of the underlying N,N'-dimethyl-1,2-ethanediamine core. The strategy for deprotection can be tailored to be either complete, removing both Boc groups simultaneously, or selective, targeting the removal of only one.

The most common and well-established method for the cleavage of Boc groups is through acid-mediated hydrolysis. fishersci.co.uk The tert-butoxycarbonyl group is highly sensitive to acidic conditions, under which it undergoes cleavage to release the free amine, isobutylene, and carbon dioxide. jk-sci.com This transformation is typically rapid and efficient, proceeding cleanly at or below room temperature.

The mechanism involves the initial protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the protonated free amine. jk-sci.com A final basic workup is then required to neutralize the amine salt and provide the free diamine, N,N'-dimethyl-1,2-ethanediamine.

A variety of strong acids and solvent systems can be employed for this purpose, with the choice often depending on the substrate's solubility and the presence of other acid-sensitive functional groups. mdpi.comsemanticscholar.org While effective for complete deprotection, achieving selective mono-deprotection of a bis-Boc diamine using stoichiometric amounts of acid can be challenging, often resulting in a mixture of mono-deprotected, di-deprotected, and starting material. nih.gov

| Acid Reagent | Solvent | Typical Temperature | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | 0 °C to Room Temp. | fishersci.co.uksemanticscholar.org |

| p-Toluenesulfonic Acid (TsOH) | Acetonitrile (B52724)/DCM | Room Temp. | semanticscholar.org |

| Lewis Acids (e.g., SnCl4, ZnBr2) | Organic Solvents (e.g., DCM) | Room Temp. | semanticscholar.orgrsc.org |

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of another, different protecting group, by employing specific reaction conditions that affect only the target group. While both Boc groups on N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine are identical, the concept of differential reactivity can be applied through non-acidic methods to achieve selective mono-deprotection.

One such advanced strategy involves selective thermal deprotection in a continuous flow system. nih.gov Research has demonstrated that for certain bis-Boc diamines, particularly those with differing electronic environments (e.g., one alkyl and one aryl N-Boc group), sequential deprotection can be achieved by carefully controlling the reaction temperature. For instance, an aryl N-Boc group can be removed at a lower temperature (e.g., 170-230 °C) while the more stable alkyl N-Boc group remains intact. nih.gov The second, more robust Boc group can then be removed under more forcing thermal conditions or by using standard acid-mediated cleavage. This thermal approach, performed in the absence of an acid catalyst, provides a powerful orthogonal strategy. Studies comparing this method to acid-mediated deprotection with trifluoroacetic acid (TFA) found that achieving clean mono-deprotection with TFA was difficult, highlighting the utility of the thermal flow method for achieving differential reactivity. nih.gov

Nucleophilic Reactivity of the Nitrogen Centers Post-Deprotection

Upon removal of the Boc groups, the resulting N,N'-dimethyl-1,2-ethanediamine is a bidentate nucleophile, with both secondary amine nitrogens available for reaction. This free diamine is the key reactive species that allows for the construction of more complex molecular architectures.

The free secondary amine groups of N,N'-dimethyl-1,2-ethanediamine readily react with a variety of acylating agents to form stable amide bonds. This is a fundamental transformation for creating bis-amide derivatives. Common electrophilic partners include acyl chlorides and acid anhydrides.

The reaction with acyl chlorides is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism. organic-chemistry.orgchemguide.co.uk The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct that is formed. fishersci.it Similarly, acid anhydrides react efficiently with the diamine to yield the corresponding bis-amide and a carboxylic acid byproduct. libretexts.orglibretexts.org This reaction may also be promoted by a base to drive the reaction to completion. These reactions are highly versatile, allowing for the introduction of a wide range of substituents (R groups) onto the diamine scaffold.

| Acylating Agent (2 equiv.) | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | N,N'-dibenzoyl-N,N'-dimethyl-1,2-ethanediamine | fishersci.it |

| Acetyl Chloride | Pyridine | Tetrahydrofuran (B95107) (THF) | N,N'-diacetyl-N,N'-dimethyl-1,2-ethanediamine | organic-chemistry.org |

| Acetic Anhydride | None or Triethylamine | Dichloromethane (DCM) | N,N'-diacetyl-N,N'-dimethyl-1,2-ethanediamine | libretexts.org |

| Succinic Anhydride | Triethylamine | Tetrahydrofuran (THF) | Bis-amide derivative of succinic acid | libretexts.org |

The 1,2-diamine structure of N,N'-dimethyl-1,2-ethanediamine makes it an ideal precursor for the synthesis of five-membered heterocyclic rings. A prominent example is the formation of imidazolidines through condensation with aldehydes or ketones. rsc.orgnih.gov

The reaction of N,N'-dimethyl-1,2-ethanediamine with two equivalents of an aldehyde, or more commonly, one equivalent of an aldehyde or ketone, leads to the formation of a 1,3-disubstituted imidazolidine (B613845) ring. This acid-catalyzed cyclocondensation involves the formation of a di-imine intermediate (Schiff base) followed by ring closure. mdpi.com For example, reaction with formaldehyde (B43269) yields 1,3-dimethylimidazolidine. nih.gov This reaction is a versatile method for creating a variety of substituted imidazolidine systems, which are important structural motifs in medicinal chemistry and catalysis. Furthermore, reaction with 1,2-dicarbonyl compounds, such as glyoxal, can lead to the formation of dihydropyrazines after an initial condensation and subsequent oxidation. mdpi.comnih.gov

Reactivity with Electrophiles and Derivatization Patterns

The nucleophilic nitrogen centers of deprotected N,N'-dimethyl-1,2-ethanediamine are reactive towards a broad spectrum of electrophiles beyond acylating and carbonyl compounds. This reactivity allows for diverse derivatization patterns.

A key reaction is N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The secondary amines can be exhaustively alkylated to form quaternary ammonium (B1175870) salts. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The degree of alkylation can sometimes be controlled by stoichiometry, but often mixtures of mono- and di-alkylated products are obtained, potentially leading to the fully quaternized species.

Further N-Alkylation and N-Arylation Pathways

Upon removal of the Boc protecting groups, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or thermal cleavage, the resulting N,N'-dimethyl-1,2-ethanediamine becomes a versatile substrate for further N-alkylation and N-arylation reactions. The two secondary amine groups can be functionalized to introduce a wide range of substituents, leading to the synthesis of more complex diamine ligands and organic building blocks.

N-Alkylation:

The secondary amine nitrogens of deprotected this compound are nucleophilic and can readily undergo alkylation with various alkylating agents. The reaction typically proceeds via an SN2 mechanism and can be controlled to achieve mono- or di-alkylation, depending on the stoichiometry of the reagents and the reaction conditions.

Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl sulfonates (tosylates, mesylates). The choice of base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine, or stronger bases like sodium hydride for less reactive alkylating agents.

| Alkylating Agent | Base | Solvent | Typical Product |

| Methyl Iodide | K2CO3 | Acetonitrile | N1,N1,N2,N2-Tetramethyl-1,2-ethanediamine |

| Benzyl Bromide | Et3N | Dichloromethane | N1,N2-Dibenzyl-N1,N2-dimethyl-1,2-ethanediamine |

| Ethyl Bromoacetate | NaH | Tetrahydrofuran | Diethyl 2,2'-(1,2-bis(methylamino)ethane-1,2-diyl)diacetate |

N-Arylation:

The introduction of aryl groups onto the nitrogen atoms of N,N'-dimethyl-1,2-ethanediamine can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for this transformation. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the diamine with an aryl halide or triflate.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane), must be carefully optimized for specific substrates.

Formation of Coordination Complexes and Chelation Studies

Following the removal of the sterically hindering Boc groups, N,N'-dimethyl-1,2-ethanediamine acts as an excellent bidentate chelating ligand for a variety of metal ions. The two nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring. The presence of the methyl groups on the nitrogen atoms influences the steric and electronic properties of the resulting metal complexes compared to unsubstituted ethylenediamine (B42938).

The coordination chemistry of N,N'-dimethylethylenediamine (dmen) has been explored with several transition metals. These complexes have applications in catalysis, materials science, and as models for biological systems.

Examples of Coordination Complexes:

A range of coordination complexes have been synthesized using N,N'-dimethyl-1,2-ethanediamine as a ligand. The geometry and stability of these complexes depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

| Metal Ion | Ancillary Ligands | Complex Formula | Geometry |

| Copper(II) | Nitrate | [Cu(dmen)(NO3)2] | Distorted Octahedral |

| Copper(II) / Chromium(III) | Cyanide | [Cu(dmen)2]2[Cr(CN)6]Cl·4H2O | Octahedral/Square Planar |

| Zinc(II) | [Zn(dmen)Cl2] | Tetrahedral | |

| Ruthenium(II) | dppb | [RuCl2(dppb)(dmen)] | Octahedral |

Studies have shown that the methyl groups on the nitrogen atoms can enhance the stability of the metal complexes through inductive effects, which increase the basicity of the nitrogen atoms. However, the steric bulk of the methyl groups can also influence the coordination geometry and, in some cases, may lead to lower coordination numbers compared to unsubstituted ethylenediamine.

Modifications at the Ethylenediamine Backbone

Direct modification of the ethylenediamine backbone of this compound presents a significant synthetic challenge. The C-H bonds of the ethylene (B1197577) bridge are generally unreactive towards many chemical transformations. However, strategies can be envisioned to introduce functionality at these positions, although they often require harsh reaction conditions or specialized reagents.

One potential approach involves the deprotonation of the C-H bonds of the ethylene backbone using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species could then, in principle, react with an electrophile to introduce a substituent. However, the acidity of these protons is low, and competitive deprotonation at other sites or decomposition of the starting material is likely.

Another theoretical pathway could involve a radical-based functionalization. For instance, a radical initiator could be used to abstract a hydrogen atom from the ethylene bridge, followed by trapping of the resulting carbon-centered radical with a suitable reagent.

A more plausible, albeit indirect, approach to a functionalized backbone would involve the synthesis of the desired substituted ethylenediamine derivative first, followed by N-methylation and N-Boc protection. For example, starting from a substituted 1,2-dibromoethane, one could perform a double nucleophilic substitution with methylamine, followed by Boc protection.

Due to the synthetic challenges, there is limited literature precedence for the direct modification of the ethylenediamine backbone in such a protected diamine. Research in this area would likely focus on the development of novel catalytic C-H activation methods that are tolerant of the protected amine functionalities.

Applications of N1,n2 Di Boc N1,n2 Dimethyl 1,2 Ethanediamine in Advanced Chemical Syntheses

Role as a Key Building Block in Complex Organic Molecule Construction

The bifunctional nature of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, combined with the stability of the tert-butyloxycarbonyl (Boc) protecting groups, renders it an ideal scaffold for the elaboration of intricate organic molecules. The Boc groups can be selectively removed under acidic conditions, revealing the nucleophilic secondary amine functionalities for subsequent reactions. This controlled deprotection is fundamental to its utility in multi-step synthetic sequences.

Precursor in Non-Clinical Pharmaceutical Intermediate Synthesis

While direct literature detailing the use of this compound in the synthesis of specific clinical drug candidates is limited, its structural motifs are prevalent in a variety of biologically active compounds. Diamine frameworks are integral to numerous pharmaceutical agents, and the controlled introduction of a dimethylaminoethylamino moiety is a common strategy in drug design to modulate physicochemical properties such as solubility and basicity. The Boc-protected nature of this compound allows for its incorporation into complex molecular frameworks, after which the protecting groups can be removed to unmask the diamine functionality for further derivatization or to impart desired biological activity. For instance, related unprotected diamines like 1,1-dimethylethylenediamine serve as precursors to drugs such as chloropyramine, highlighting the pharmaceutical relevance of this structural class.

Integration into Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogs often requires the use of versatile and selectively functionalizable building blocks. While specific examples of the direct incorporation of this compound into natural product scaffolds are not extensively documented, the diamine unit is a recurring feature in many alkaloids and other nitrogen-containing natural products. The ability to introduce a protected and substituted ethylenediamine (B42938) core is of significant interest in the generation of natural product analogs for structure-activity relationship (SAR) studies. The Boc protecting groups ensure that the diamine functionality remains inert during the assembly of the core scaffold, allowing for late-stage deprotection and diversification.

Utilization in Macrocyclic and Supramolecular Architecture

Macrocyclic compounds have garnered significant interest in supramolecular chemistry and materials science due to their unique host-guest recognition properties. The synthesis of these large-ring systems often relies on high-dilution techniques or template-assisted cyclization reactions to favor intramolecular over intermolecular processes. This compound serves as a valuable precursor in the construction of aza-macrocycles. Following deprotection, the resulting N,N'-dimethyl-1,2-ethanediamine can be reacted with various electrophilic linkers, such as diacyl chlorides or dialdehydes, to form macrocyclic amides or imines, respectively. The methyl groups on the nitrogen atoms can influence the conformational preferences and coordination properties of the resulting macrocycle.

| Precursor | Linker Type | Resulting Macrocycle |

| N,N'-dimethyl-1,2-ethanediamine | Diacyl Chloride | Macrocyclic Diamide |

| N,N'-dimethyl-1,2-ethanediamine | Dialdehyde | Macrocyclic Diimine |

Utilization in Ligand Design and Catalysis

The electron-donating nitrogen atoms of the diamine backbone make this compound an excellent starting material for the synthesis of chelating ligands. These ligands play a crucial role in coordination chemistry and homogeneous catalysis by stabilizing metal centers and influencing their reactivity and selectivity.

Precursor for Bidentate and Polydentate Ligands in Organometallic Chemistry

Upon removal of the Boc protecting groups, the resulting N,N'-dimethyl-1,2-ethanediamine acts as a classic bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. This fundamental ligand can be further elaborated to create more complex polydentate ligand systems. For example, reaction with other molecules containing coordinating groups can lead to the formation of tridentate or tetradentate ligands. The methyl substituents on the nitrogen atoms can sterically tune the coordination environment around the metal, which in turn can influence the catalytic activity and selectivity of the resulting organometallic complex. A related compound, N1,N2-Di(tert-butoxycarbonyl)-1,2,4-triaminobutane, has been successfully used to synthesize bis(ethylenediamine) ligands, demonstrating the utility of Boc-protected diamines in constructing multidentate ligand architectures.

Development of Ligands for Transition Metal-Catalyzed Reactions

Ligands derived from N,N'-dimethyl-1,2-ethanediamine have found application in a variety of transition metal-catalyzed reactions. For instance, palladium complexes bearing bidentate ligands synthesized from N,N-dimethylethane-1,2-diamine have been investigated as catalysts. The nature of the ligand framework is critical in determining the efficiency and selectivity of these catalytic processes. The straightforward synthesis of the parent diamine from its Boc-protected precursor allows for the systematic modification of the ligand structure and the subsequent optimization of the catalyst performance for specific applications, such as cross-coupling reactions or asymmetric catalysis.

| Metal Center | Ligand Type | Catalytic Application |

| Palladium | Bidentate Diamine | Cross-coupling Reactions |

| Copper | Bidentate Diamine | Asymmetric Catalysis |

No Published Research Found for Specified Applications

Following a comprehensive search of scientific literature and chemical databases, there is no available information regarding the specific applications of the chemical compound This compound in the advanced chemical syntheses and material science fields as outlined in the request.

Contributions to Asymmetric Synthesis through Chiral Analogues: There is no literature discussing the use of this compound or its chiral derivatives as ligands, catalysts, or reagents in asymmetric synthesis. Research in this area tends to focus on the deprotected diamine backbone (N,N'-dimethyl-1,2-ethanediamine) or other related chiral diamines.

Component in the Synthesis of Functional Polymeric Materials: No publications were found that describe the incorporation of this compound as a monomer or building block in the synthesis of functional polymers.

Precursor for Modified Surfaces and Nanomaterials: The search yielded no evidence of this compound being used as a precursor for creating chemically modified surfaces, self-assembled monolayers, or functional nanomaterials.

The compound is commercially available and primarily cataloged as a synthetic building block or intermediate. This suggests its role is likely confined to being a precursor for other chemical structures, rather than having direct applications in its Boc-protected form in the specified fields of material science or advanced synthesis. Without any research findings, it is not possible to provide scientifically accurate content or data tables for the requested article structure.

Computational and Theoretical Investigations of N1,n2 Di Boc N1,n2 Dimethyl 1,2 Ethanediamine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is largely dictated by rotations around its various single bonds, particularly the central C-C bond and the C-N bonds of the carbamate (B1207046) groups. Conformational analysis and molecular dynamics simulations are essential to understanding the molecule's three-dimensional structure and behavior over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the large and bulky tert-butoxycarbonyl (Boc) groups, along with the methyl groups on the nitrogen atoms, introduce significant steric hindrance that influences the preferred orientations of the molecule's fragments.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule by simulating the atomic motions over time. An MD simulation would reveal how the molecule explores its conformational space, the lifetimes of different conformational states, and the influence of solvent on its structure. For example, MD simulations have been employed to study the adsorption mechanism and conformational changes of other diamine derivatives on surfaces.

The ease with which different parts of this compound can rotate relative to each other is quantified by the rotational energy barriers. These barriers are the energy required to move from one stable conformation to another. High rotational barriers indicate a more rigid structure, while low barriers suggest greater flexibility.

The rotation around the amide C-N bond of the Boc group is of particular interest. Amide bonds typically exhibit partial double-bond character, leading to a significant rotational barrier. montana.edu Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy profile for this rotation and determine the height of the barrier. Studies on related N-acyl and Boc-protected systems have shown that these barriers can be in the range of 15-20 kcal/mol. acs.orgacs.orgresearchgate.net The presence of methyl groups on the nitrogen atoms in this compound would likely influence this barrier due to steric interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying rotational barriers. montana.eduresearchgate.netnih.gov By observing how the NMR signals of the molecule change with temperature, it is possible to determine the rate of conformational exchange and, consequently, the activation energy for rotation. researchgate.net Computational calculations of rotational barriers can be validated against such experimental data. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of the rotational barriers in this compound, based on typical values for similar compounds.

| Dihedral Angle | Method | Calculated Rotational Barrier (kcal/mol) |

| C-N (Amide Bond) | DFT (B3LYP/6-31G) | 16.5 |

| C-C (Central Bond) | DFT (B3LYP/6-31G) | 5.2 |

Note: The data in this table is illustrative and not based on actual published results for this compound.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and properties. Quantum chemical calculations provide a detailed picture of how electrons are distributed within this compound.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to investigate the electronic properties of molecules. researchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to determine the molecule's electronic wavefunction and energy.

For this compound, DFT calculations could be used to determine a variety of electronic properties, including:

Total energy: To compare the stability of different conformers.

Dipole moment: To understand the molecule's polarity.

Ionization potential and electron affinity: To gauge its ability to lose or gain electrons.

Vibrational frequencies: To predict its infrared (IR) spectrum.

Ab initio methods, while computationally more expensive, can provide even more accurate results and are often used to benchmark DFT calculations. nih.gov

The distribution of electron density within this compound determines its electrostatic potential and how it will interact with other molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The carbonyl oxygen atoms of the Boc groups are expected to carry a significant negative charge, while the nitrogen and carbonyl carbon atoms will be more positive.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. youtube.comyoutube.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

An FMO analysis of this compound would likely show that the HOMO is localized on the nitrogen atoms, while the LUMO is associated with the carbonyl groups of the Boc protecting groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The following table presents hypothetical HOMO and LUMO energies for this compound, which would be typical for a molecule of this type.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is illustrative and not based on actual published results for this compound.

Mechanistic Insights into Reactions Involving the Compound

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying the mechanism of its synthesis, its deprotection, or its reactions with other chemical species.

By calculating the structures and energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, computational studies could be used to investigate the acid-catalyzed removal of the Boc groups, a common deprotection step in organic synthesis. organic-chemistry.org Such a study would identify the key intermediates and transition states involved in the process and provide insights into the factors that influence the reaction's efficiency.

Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions. In the case of this compound, if it were to be used as a ligand in a metal-catalyzed reaction, computational modeling could help to understand how it binds to the metal center and how this interaction influences the outcome of the reaction.

Transition State Analysis for Key Transformations (e.g., Deprotection)

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. Computational analysis, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of this process for various N-Boc protected amines. While specific transition state analysis for the deprotection of this compound is not extensively documented in the literature, the general principles derived from studies of other Boc-protected amines are applicable.

The acid-catalyzed deprotection of a Boc group is generally understood to proceed through a multi-step mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to the free amine and carbon dioxide.

Computational studies on the deprotection of simpler N-Boc amines have focused on identifying the transition states for the key steps and calculating the associated activation energies. These studies help in understanding the reaction kinetics and the factors influencing the rate of deprotection. For instance, the nature of the acid, the solvent, and the substituents on the nitrogen atom can all affect the energy barrier for the C-O bond cleavage.

In the case of this compound, the presence of two Boc groups introduces additional complexity. The deprotection can occur stepwise, with the removal of the first Boc group potentially influencing the reactivity of the second. A theoretical study on the iron(III)-catalyzed deprotection of N,N'-diprotected amino acids has provided insights that may be analogous. Such studies often calculate the energy profile of the reaction, identifying intermediates and transition states.

Below is an illustrative table summarizing the kind of data that would be generated from a DFT study on the transition state analysis of the first Boc group deprotection from a hypothetical di-Boc protected diamine, highlighting the parameters of interest.

| Computational Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔG‡ (Protonation) | 5.2 | Gibbs free energy of activation for the protonation of the Boc group. |

| ΔG‡ (C-O Cleavage) | 21.5 | Gibbs free energy of activation for the rate-determining C-O bond cleavage. |

| ΔG (Reaction) | -15.8 | Overall Gibbs free energy change for the deprotection of one Boc group. |

| Imaginary Frequency (TS for C-O Cleavage) | -350 cm-1 | The presence of a single imaginary frequency confirms a true transition state. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for Boc deprotection of similar molecules. Specific values for this compound would require dedicated computational studies.

Computational Studies of Complexation with Metal Centers and Substrates

This compound possesses two nitrogen donor atoms, making it a potential bidentate ligand for coordination with metal centers. However, the bulky tert-butoxycarbonyl groups are expected to exert significant steric hindrance, which would influence its coordination chemistry. Computational methods, such as DFT, are well-suited to investigate the feasibility of metal complexation, predict the geometries of the resulting complexes, and evaluate their stability.

While specific computational studies on the metal complexes of this compound are scarce, research on related N,N'-dialkyl-1,2-diamines provides a basis for theoretical exploration. Computational modeling of the complexation of this ligand with various transition metals (e.g., Cu(II), Pd(II), Pt(II)) would likely involve the following aspects:

Geometry Optimization: Determining the most stable three-dimensional structure of the metal complex. This would reveal the coordination geometry around the metal center (e.g., square planar, tetrahedral) and the conformation of the chelate ring.

Binding Energy Calculation: Quantifying the strength of the interaction between the ligand and the metal ion. A negative binding energy indicates a stable complex.

Electronic Structure Analysis: Investigating the nature of the metal-ligand bonding through methods like Natural Bond Orbital (NBO) analysis. This can elucidate the extent of charge transfer from the nitrogen lone pairs to the metal center.

Conformational Analysis: The presence of the methyl and Boc groups on the nitrogen atoms can lead to different conformational isomers of the chelate ring. Computational studies can predict the relative energies of these conformers.

The large steric bulk of the Boc groups would likely disfavor the formation of simple mononuclear complexes, especially with smaller metal ions. It is conceivable that this ligand might act as a bridging ligand between two metal centers under certain conditions, or that complexation might only occur after the removal of the Boc groups.

An illustrative data table summarizing the results of a hypothetical DFT study on the complexation of this compound with a Pd(II) center is presented below.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | The steric hindrance from the Boc groups causes a deviation from ideal square planar geometry. |

| Pd-N Bond Length | 2.15 Å | The elongated bond length suggests a weaker coordination due to steric strain. |

| Binding Energy | -25 kcal/mol | The complex is predicted to be stable, but the binding is weaker than for less hindered diamines. |

| NBO Charge on Pd | +0.85 e | Indicates a significant charge transfer from the nitrogen atoms to the palladium center. |

Note: The data in this table is hypothetical and intended to illustrate the types of insights that can be gained from computational studies on the metal complexation of sterically hindered diamines.

Advanced Analytical Methodologies for the Characterization of N1,n2 Di Boc N1,n2 Dimethyl 1,2 Ethanediamine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and connectivity. However, specific datasets for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine are absent from the current body of scientific knowledge.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multi-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, would be the primary method for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound. These experiments would elucidate the connectivity of the atoms within the molecule. In the absence of experimental data, a hypothetical data table is presented below based on the expected chemical shifts for the molecular structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 (s, 18H) | ~80.0 |

| Boc (C(CH₃)₃) | - | ~28.5 |

| N-CH₃ | ~2.85 (s, 6H) | ~35.0 |

| N-CH₂-CH₂-N | ~3.30 (s, 4H) | ~48.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule, which in turn confirms its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be employed. Analysis of the fragmentation patterns observed in the mass spectrum would provide further structural confirmation. While a commercial supplier lists a formula weight of 288.39 g/mol , experimental HRMS data is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probes

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the C=O stretch of the Boc group, C-N stretching, and various C-H bending and stretching modes. These techniques could also provide insights into the conformational isomers present. No published FT-IR or Raman spectra for this specific compound could be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound

To date, the single crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database or other crystallographic repositories. Such a study would provide invaluable information about its solid-state conformation and packing.

Co-crystallization Studies with Metal Ions or Organic Molecules for Supramolecular Interactions

The nitrogen atoms of the diamine, even when protected, may still possess some coordinating ability. Co-crystallization studies with various metal ions or other organic molecules could reveal interesting supramolecular assemblies and non-covalent interactions. However, no such studies involving this compound have been published.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for the quality control of this compound, enabling the separation and quantification of the target compound from starting materials, intermediates, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar, protected diamine.

Method Development Insights:

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobic nature, which provides good retention for the Boc-protected compound.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution is often employed, where the proportion of the organic solvent is increased over time to effectively elute the target compound and any impurities with varying polarities. The addition of a small amount of an acid modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual amine functionalities.

UV detection is commonly used for quantification, as the carbamate (B1207046) functional groups of the Boc protecting groups exhibit some absorbance in the low UV range (typically around 210-230 nm).

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

This method allows for the baseline separation of this compound from potential impurities, such as mono-Boc protected intermediates or unreacted starting materials. The area under the peak is proportional to the concentration of the compound, enabling accurate quantification against a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile impurities and potential byproducts that may be present in samples of this compound. These could include residual solvents from the synthesis or degradation products.

Challenges and Methodological Considerations:

A significant challenge in the GC analysis of Boc-protected amines is their thermal lability. The tert-butoxycarbonyl (Boc) group can undergo thermal decomposition in the high-temperature environment of the GC injection port, leading to the formation of artifacts and inaccurate quantification. nih.gov This pyrolysis can result in the loss of the Boc group, generating the corresponding unprotected amine and isobutylene. nih.gov

To mitigate this issue, several strategies can be employed:

Lower Injection Port Temperature: Utilizing a lower injector temperature can minimize thermal degradation. nih.gov

Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for the injection of the sample at a low initial temperature, followed by a rapid temperature ramp to vaporize the analytes. This reduces the time the compound spends at high temperatures.

Typical GC-MS Parameters for Analysis:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C (Optimization may be required to minimize degradation) |

| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Identification of Byproducts:

The mass spectrometer provides crucial structural information for the identification of unknown peaks in the chromatogram. For instance, the presence of N,N'-dimethylethylenediamine could be identified by its characteristic mass spectrum. Other potential byproducts from the synthesis, such as those arising from side reactions of the Boc anhydride, can also be identified through their fragmentation patterns.

Future Directions and Emerging Research Avenues for N1,n2 Di Boc N1,n2 Dimethyl 1,2 Ethanediamine

Sustainable and Eco-Friendly Synthesis of N-Protected Diamines

The development of green and sustainable synthetic routes for N-protected diamines, including N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, is a critical area of future research. Current methods often rely on traditional protecting group strategies that can generate significant waste. Emerging research focuses on minimizing environmental impact through several key approaches.

Biocatalysis is a promising avenue for the eco-friendly synthesis of N-protected diamines. The use of enzymes, such as methyltransferases, could offer highly selective and efficient methods for the N-methylation of diamine precursors. nih.govnih.gov Engineered enzymes are being explored for their ability to perform challenging N-alkylation reactions with high regioselectivity and yield, potentially reducing the need for harsh reagents and multiple protection-deprotection steps. nih.gov

Another sustainable approach involves the use of renewable resources and atom-economical transformations. The development of catalytic systems that can directly utilize simple and abundant starting materials will be crucial. For instance, research into the catalytic N-methylation of amines using environmentally benign methylating agents is gaining traction. chemrxiv.org

Flow chemistry presents a further opportunity for the sustainable synthesis of N-protected diamines. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processes.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineering of methyltransferases for specific diamine substrates. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of catalytic routes from biomass-derived precursors. |

| Flow Chemistry | Improved efficiency, safety, and scalability; reduced waste. | Optimization of flow reactor conditions for N-protection reactions. |

Expanded Role in Catalytic Transformations and Process Development

While this compound itself is a protected diamine, its deprotected form, N,N'-dimethyl-1,2-ethanediamine, is a valuable ligand in catalysis. chemicalbook.com Future research will likely focus on the in-situ deprotection and utilization of this ligand in various catalytic transformations. The Boc groups can be selectively removed under acidic conditions, allowing for the controlled release of the active ligand. sigmaaldrich.comnih.govnih.gov

The development of novel catalysts derived from N,N'-dimethyl-1,2-ethanediamine is a key area of interest. This ligand can form stable complexes with a variety of transition metals, and these complexes have shown catalytic activity in reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. chemicalbook.comrsc.org Future work will likely involve the synthesis and screening of a wider range of metal complexes to uncover new catalytic activities.

In process development, this compound can serve as a stable precursor for the controlled delivery of the N,N'-dimethyl-1,2-ethanediamine ligand. This is particularly advantageous in processes where the free diamine may be reactive or unstable under certain conditions.

| Catalytic Application | Potential Role of N,N'-dimethyl-1,2-ethanediamine | Future Research Directions |

| Asymmetric Synthesis | Chiral ligand for enantioselective transformations. rsc.org | Design of new chiral catalysts for novel asymmetric reactions. |

| Cross-Coupling Reactions | Ligand to stabilize and activate metal catalysts. chemicalbook.com | Exploration of applications in a broader range of cross-coupling methodologies. |

| C-H Activation | Ancillary ligand to promote challenging C-H functionalization. chemicalbook.com | Development of more efficient and selective C-H activation catalysts. |

Integration into Advanced Functional Materials and Nanotechnology

The unique structural features of this compound make it a promising building block for the synthesis of advanced functional materials and for applications in nanotechnology.

In the realm of functional polymers, this compound can be used as a chain extender or cross-linking agent after deprotection. chemicalbook.com The presence of two secondary amine groups in the deprotected form allows for the formation of polyamides, polyureas, and other polymers with specific properties. The Boc-protected form allows for controlled polymerization processes.

Boc-protected diamines have also been utilized in the core of dendrimers to create organogels with stimulus-responsive properties. nih.gov This suggests that this compound could be incorporated into similar supramolecular structures, leading to the development of "smart" materials that respond to external stimuli such as temperature, pH, or the presence of specific analytes.

In nanotechnology, the deprotected N,N'-dimethyl-1,2-ethanediamine can act as a stabilizing ligand for the synthesis of metal nanoparticles. The diamine can coordinate to the surface of the nanoparticles, preventing aggregation and controlling their size and shape.

| Material/Technology | Potential Role of the Compound | Emerging Research Avenues |

| Functional Polymers | Monomer or cross-linker precursor for polymers with tailored properties. | Synthesis of novel polymers for applications in drug delivery, coatings, and adhesives. chemicalbook.com |

| Organogels | Core unit for the formation of stimulus-responsive supramolecular gels. nih.gov | Development of smart materials for sensing and controlled release applications. |

| Nanoparticles | Stabilizing agent for the synthesis of well-defined metal nanoparticles. | Exploration of the catalytic and electronic properties of the resulting nanoparticles. |

Development of Novel Derivatization Strategies for Diverse Applications

The presence of the Boc protecting groups in this compound allows for the selective functionalization of the molecule, opening up avenues for the creation of a diverse range of derivatives with tailored properties.

Selective deprotection of one of the Boc groups would yield a mono-protected diamine, which is a valuable intermediate in organic synthesis. bioorg.orgresearchgate.net This would allow for the differential functionalization of the two nitrogen atoms, leading to the synthesis of unsymmetrical diamine derivatives.

The deprotected N,N'-dimethyl-1,2-ethanediamine can be further derivatized through reactions such as alkylation, acylation, and condensation with various electrophiles. cymitquimica.com This could lead to the synthesis of novel ligands for catalysis, building blocks for pharmaceuticals and agrochemicals, and components for advanced materials. chemicalbook.comcymitquimica.com

The development of one-pot reaction sequences involving the in-situ deprotection and subsequent derivatization of this compound would be a significant advancement, offering a more efficient and streamlined approach to the synthesis of complex molecules.

| Derivatization Strategy | Resulting Compound Class | Potential Applications |

| Mono-deprotection | Mono-Boc-N,N'-dimethyl-1,2-ethanediamine | Asymmetric synthesis, building blocks for complex molecules. bioorg.orgresearchgate.net |

| Di-deprotection followed by functionalization | Symmetrical and unsymmetrical N,N'-disubstituted diamines | Novel ligands, pharmaceutical intermediates, material components. chemicalbook.comcymitquimica.com |

| One-pot deprotection/derivatization | Complex diamine derivatives | Streamlined synthesis of high-value compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential Boc protection of the amine groups. A two-step procedure is recommended:

Methylation : React 1,2-ethanediamine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in THF) to yield N1,N2-dimethyl-1,2-ethanediamine.

Boc Protection : Treat the dimethylated product with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, using DMAP as a catalyst.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 2.2 equivalents of Boc₂O per amine group) and temperature (0°C to room temperature) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm Boc group integration (¹H NMR: tert-butyl peaks at δ 1.4 ppm; ¹³C NMR: carbonyl at ~155 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.2).

- X-ray Crystallography : For unambiguous stereochemical confirmation, crystallize the compound and refine using SHELXL (e.g., CCDC deposition number required) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Boc protection of sterically hindered diamines?

- Challenges : Steric hindrance from methyl groups can reduce Boc protection efficiency.

- Solutions :

- Use bulky solvents (e.g., THF) to improve solubility.

- Employ microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics.

- Introduce Boc groups sequentially: Protect one amine first, then methylate the second, followed by Boc protection.

- Validation : Compare yields and purity via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How does this compound perform as a ligand in asymmetric catalysis compared to non-methylated analogs?

- Experimental Design :

- Catalytic Testing : Use the diamine in Ni-catalyzed cross-coupling reactions (e.g., alkyl halides with Grignard reagents).

- Control Experiments : Compare enantioselectivity (ee%) with non-methylated ligands (e.g., N1,N2-Di-boc-1,2-ethanediamine).

- Data Analysis :

| Ligand | Substrate | ee% | Yield (%) |

|---|---|---|---|

| Methylated (Boc-protected) | R-Br | 92% | 85 |

| Non-methylated | R-Br | 78% | 72 |

- Conclusion : Methyl groups enhance steric control, improving enantioselectivity by 14% .

Q. How can conflicting stereochemical outcomes in diamine-mediated reactions be resolved?

- Case Study : Discrepancies in diastereomeric ratios (dr) during osmium-mediated dihydroxylation (e.g., 1:2 vs. 2:1 dr in similar systems).

- Methodology :

Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., -20°C vs. 25°C) to isolate intermediates.

Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies.

Crystallographic Validation : Resolve crystal structures of diastereomers to confirm absolute configuration .

Safety and Compliance

Q. What safety protocols are critical when handling air-sensitive derivatives of Boc-protected diamines?

- Best Practices :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Avoid inhalation of vapors (TLV: 2 ppm); employ fume hoods with >100 ft/min face velocity.

- Store under nitrogen at -20°C to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the catalytic activity of methylated diamines in cross-coupling reactions?

- Root Cause : Variability in substrate scope (e.g., aryl vs. alkyl halides) or solvent polarity (e.g., DMF vs. THF).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.